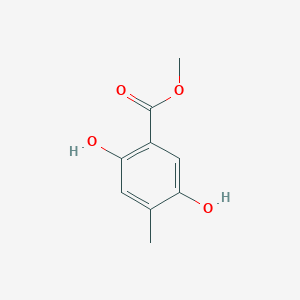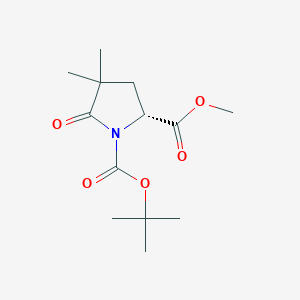
1-(tert-Butyl) 2-methyl (R)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate is a chemical compound that belongs to the class of tert-butyl esters This compound is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the tert-butyl ester from benzyl cyanides .
Industrial Production Methods: In industrial settings, the production of tert-butyl esters, including methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate, can be achieved through similar synthetic routes. The use of flow microreactor systems is particularly advantageous due to their scalability and ability to maintain consistent reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, making it a valuable protecting group in multi-step organic syntheses .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include tert-butyl hydroperoxide for oxidation and various acids for deprotection of the tert-butoxycarbonyl group . The reaction conditions are typically mild, ensuring the stability of the compound during the process.
Major Products Formed: The major products formed from the reactions of methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate depend on the specific reaction conditions. For example, deprotection of the tert-butoxycarbonyl group yields the corresponding free amine, which can be further functionalized in subsequent reactions .
Scientific Research Applications
Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology and medicine, the compound is utilized in the development of pharmaceuticals and as a building block for peptide synthesis . Additionally, its unique chemical properties make it valuable in industrial applications, such as the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate involves the selective protection and deprotection of functional groups in organic molecules. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at specific sites within the molecule. This allows for greater control over the synthesis of complex molecules and facilitates the development of targeted pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate include other tert-butyl esters and compounds containing the tert-butoxycarbonyl group, such as tert-butyl carbamate and tert-butyl acetate .
Uniqueness: What sets methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate apart from other similar compounds is its specific structure, which includes a pyroglutamate moiety. This unique structure imparts distinct chemical properties, making it particularly useful in certain synthetic applications and research contexts .
Properties
Molecular Formula |
C13H21NO5 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8(9(15)18-6)7-13(4,5)10(14)16/h8H,7H2,1-6H3/t8-/m1/s1 |
InChI Key |
BJPCXZMEJRLORA-MRVPVSSYSA-N |
Isomeric SMILES |
CC1(C[C@@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC)C |
Canonical SMILES |
CC1(CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


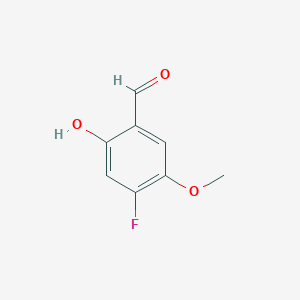



![[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13910586.png)
![6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)
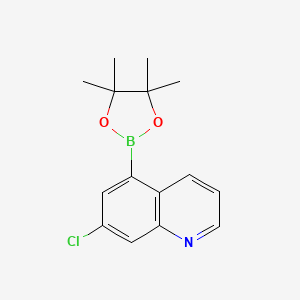

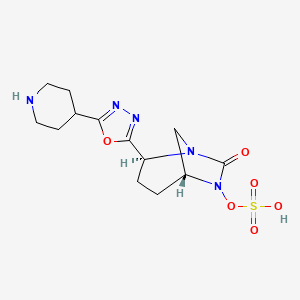
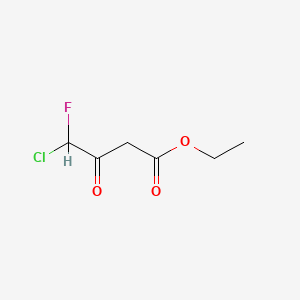
![3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B13910621.png)
![(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate](/img/structure/B13910625.png)
